

Spectroscopic Data of 2-Bromo-4,5-difluorobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-4,5-difluorobenzonitrile**

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Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **2-Bromo-4,5-difluorobenzonitrile** (CAS No. 64695-82-5).[1][2][3] As a key intermediate in the synthesis of pharmaceuticals and other advanced materials, a thorough understanding of its structural features is paramount for researchers, scientists, and professionals in drug development.[4] While experimental spectra for this specific compound are not readily available in public databases, this guide leverages fundamental principles of spectroscopy and comparative data from analogous structures to predict and interpret its infrared (IR), nuclear magnetic resonance (^1H NMR and ^{13}C NMR), and mass spectrometry (MS) data. This document serves as a valuable resource for the identification, characterization, and quality control of **2-Bromo-4,5-difluorobenzonitrile** in a laboratory setting.

Introduction

2-Bromo-4,5-difluorobenzonitrile is a polysubstituted aromatic compound with the molecular formula $\text{C}_7\text{H}_2\text{BrF}_2\text{N}$.[1][2][3] Its structure, featuring a nitrile group, a bromine atom, and two fluorine atoms on the benzene ring, makes it a versatile building block in organic synthesis. The precise arrangement of these substituents dictates the molecule's reactivity and its spectroscopic signature. Accurate interpretation of its spectral data is crucial for confirming its identity and purity. This guide will provide a detailed analysis of the anticipated spectroscopic data, elucidating the correlation between the molecular structure and the spectral features.

Molecular Structure and Key Physicochemical Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

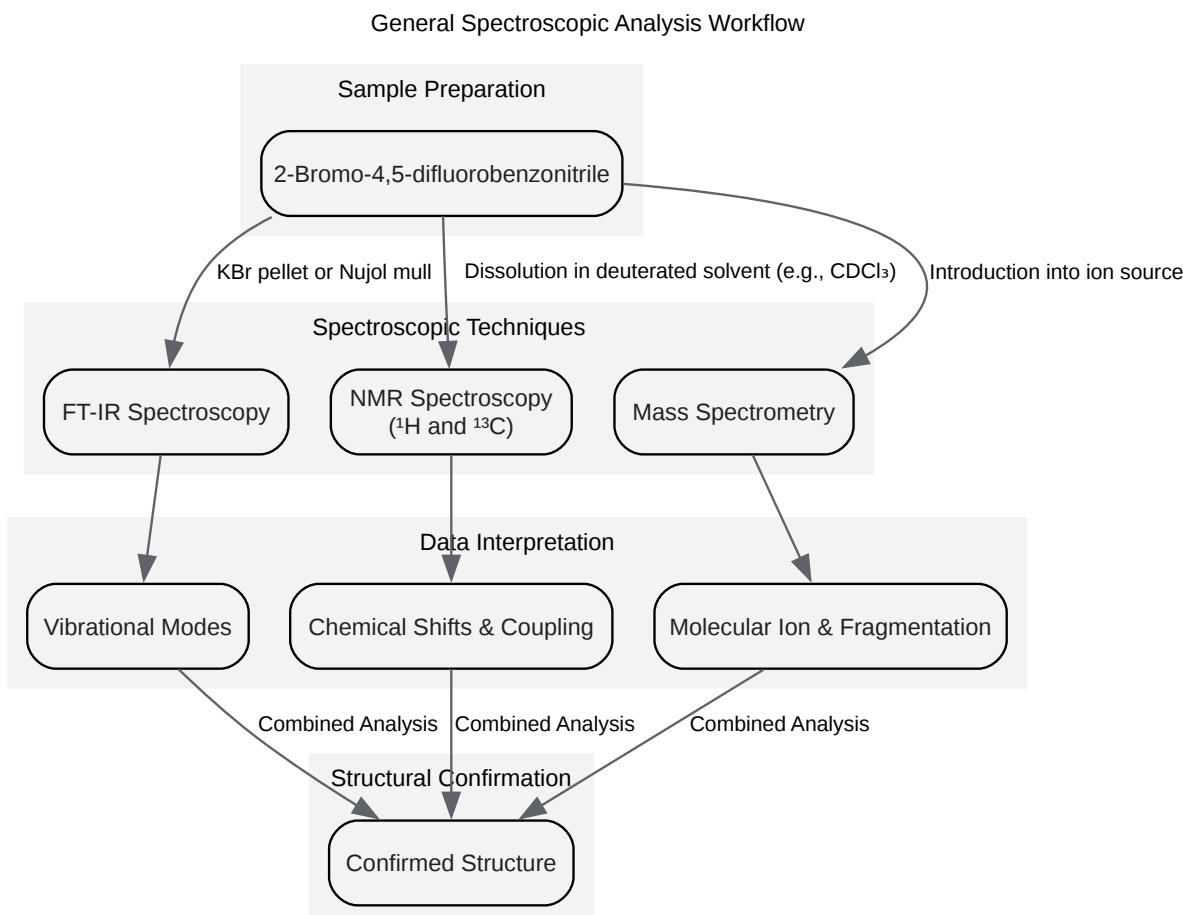
Figure 1: Chemical structure of **2-Bromo-4,5-difluorobenzonitrile**.

Table 1: Physicochemical Properties of **2-Bromo-4,5-difluorobenzonitrile**

Property	Value	Reference(s)
CAS Number	64695-82-5	[1] [2] [3]
Molecular Formula	C ₇ H ₂ BrF ₂ N	[1] [2] [3]
Molecular Weight	218.00 g/mol	[1] [2] [3]
Purity	Typically ≥98%	[2]
Appearance	Expected to be a solid at room temperature.	N/A

Spectroscopic Analysis Workflow

The structural elucidation of **2-Bromo-4,5-difluorobenzonitrile** involves a multi-technique approach to gain complementary information.



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Figure 2: A generalized workflow for the spectroscopic characterization of an organic compound.

Infrared (IR) Spectroscopy

4.1. Experimental Protocol

A Fourier-transform infrared (FT-IR) spectrum would typically be acquired using a potassium bromide (KBr) pellet or as a Nujol mull. The sample is scanned over the mid-infrared range (4000-400 cm⁻¹).

4.2. Predicted IR Data and Interpretation

The IR spectrum of **2-Bromo-4,5-difluorobenzonitrile** is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3100-3000	Weak-Medium	Aromatic C-H stretch
~2230-2220	Strong	C≡N stretch
~1600-1585, ~1500-1400	Medium	Aromatic C=C stretching
~1300-1000	Strong	C-F stretching
Below 1000	Medium-Strong	C-Br stretching and C-H out-of-plane bending

Interpretation:

- Aromatic C-H Stretch: The presence of C-H bonds on the aromatic ring will result in weak to medium absorption bands in the 3100-3000 cm⁻¹ region.
- Nitrile (C≡N) Stretch: A strong, sharp absorption band is expected in the 2230-2220 cm⁻¹ range, which is highly characteristic of the nitrile functional group. The electron-withdrawing nature of the halogens on the ring may slightly shift this frequency.
- Aromatic C=C Stretching: Multiple bands of medium intensity are anticipated in the 1600-1400 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
- C-F Stretching: Strong absorption bands are expected in the 1300-1000 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-fluorine bonds. The presence of two C-F bonds may lead to multiple or broad bands in this region.
- C-Br Stretch and C-H Bending: The region below 1000 cm⁻¹ will contain bands corresponding to the C-Br stretching vibration and the out-of-plane bending of the aromatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1. Experimental Protocol

^1H and ^{13}C NMR spectra would be recorded on a high-resolution NMR spectrometer. The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

5.2. Predicted ^1H NMR Data and Interpretation

The ^1H NMR spectrum is expected to show two distinct signals for the two aromatic protons.

Table 3: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Assignment
~7.5-7.8	Doublet of doublets (dd)	$^3\text{J}(\text{H},\text{F}) \approx 8-10 \text{ Hz}$, $^4\text{J}(\text{H},\text{F}) \approx 4-6 \text{ Hz}$	H-6
~7.3-7.6	Doublet of doublets (dd)	$^3\text{J}(\text{H},\text{F}) \approx 8-10 \text{ Hz}$, $^4\text{J}(\text{H},\text{H}) \approx 2-3 \text{ Hz}$	H-3

Interpretation:

- Chemical Shifts: The electron-withdrawing effects of the bromine, fluorine, and nitrile substituents will deshield the aromatic protons, causing them to resonate at relatively high chemical shifts (downfield).
- Multiplicity and Coupling:
 - H-6: This proton is expected to be coupled to the fluorine at C-5 (ortho coupling, ^3J) and the fluorine at C-4 (meta coupling, ^4J), resulting in a doublet of doublets.
 - H-3: This proton will be coupled to the fluorine at C-4 (ortho coupling, ^3J) and the proton at H-6 (meta coupling, ^4J), also giving rise to a doublet of doublets. The exact coupling constants will depend on the specific geometry of the molecule.

5.3. Predicted ^{13}C NMR Data and Interpretation

The proton-decoupled ^{13}C NMR spectrum will provide information about the carbon skeleton. Due to the low natural abundance of ^{13}C , carbon-carbon coupling is not typically observed. However, coupling between carbon and fluorine is expected.

Table 4: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Assignment
~160-150	Doublet of doublets (dd)	C-4, C-5
~140-130	Singlet or small doublet	C-2
~135-125	Doublet (d)	C-6
~120-110	Doublet (d)	C-3
~115-110	Singlet	C≡N
~100-90	Doublet (d)	C-1

Interpretation:

- **C-F Coupling:** The carbons directly bonded to fluorine (C-4 and C-5) will exhibit large one-bond coupling constants ($^{1}\text{J}(\text{C},\text{F})$), appearing as doublets. They will also show smaller two- and three-bond couplings to the other fluorine atom, likely resulting in doublets of doublets.
- **Substituent Effects on Chemical Shifts:**
 - Carbons attached to the electronegative fluorine atoms (C-4, C-5) will be significantly deshielded and appear at the lowest field among the aromatic carbons.
 - The carbon bearing the bromine atom (C-2) will also be downfield.
 - The carbon of the nitrile group (C≡N) is expected to resonate in the 110-115 ppm range.
 - The carbon attached to the nitrile group (C-1) will be deshielded and may show coupling to the fluorine at C-5.

Mass Spectrometry (MS)

6.1. Experimental Protocol

A mass spectrum would typically be obtained using an electron ionization (EI) source. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

6.2. Predicted Mass Spectrometry Data and Interpretation

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Key Mass Spectrometry Fragments

m/z	Interpretation
217/219	Molecular ion peak ($[M]^+$)
138	Loss of Br ($[M-Br]^+$)
112	Loss of Br and CN ($[M-Br-CN]^+$)
79/81	Bromine isotopes

Interpretation:

- Molecular Ion Peak:** Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 217 and 219. This isotopic signature is a strong indicator of the presence of one bromine atom in the molecule.
- Fragmentation Pattern:** The most likely initial fragmentation would be the loss of the bromine atom, resulting in a fragment ion at m/z 138. Subsequent loss of the nitrile group would lead to a fragment at m/z 112. The presence of bromine isotopes will also be evident in the isotopic patterns of bromine-containing fragments.

Safety and Handling

While specific toxicity data for **2-Bromo-4,5-difluorobenzonitrile** is limited, compounds with similar structures are known to be harmful if swallowed, in contact with skin, or if inhaled.[5][6][7][8] It is also likely to cause skin and eye irritation.[5][6][7][8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[7]

Conclusion

This technical guide has provided a detailed prediction and interpretation of the key spectroscopic features of **2-Bromo-4,5-difluorobenzonitrile**. By understanding the expected IR, ¹H NMR, ¹³C NMR, and mass spectra, researchers can confidently identify and characterize this important synthetic intermediate. The principles and comparative data discussed herein serve as a robust framework for the structural elucidation of this and other related halogenated aromatic compounds.

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